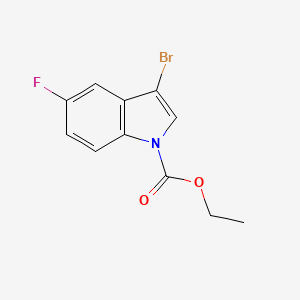
Ethyl 3-Bromo-5-fluoroindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Bromo-5-fluoroindole-1-carboxylate is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate typically involves the bromination and fluorination of indole derivatives. One common method includes the reaction of 3-bromoindole with ethyl chloroformate in the presence of a base, followed by fluorination using a suitable fluorinating agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-Bromo-5-fluoroindole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-Bromo-5-fluoroindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Researchers explore its potential as a lead compound for drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 3-Bromo-5-fluoroindole-1-carboxylate can be compared with other indole derivatives such as:
- Ethyl 3-Bromo-6-fluoroindole-1-carboxylate
- Ethyl 3-Bromo-5-chloroindole-1-carboxylate
- Ethyl 3-Bromo-5-methylindole-1-carboxylate
These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
Ethyl 3-bromo-5-fluoroindole-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C11H9BrFNO2
- Molecular Weight : Approximately 286.1 g/mol
- Structure : The compound features an indole structure, characterized by a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of bromine and fluorine substituents at the 3 and 5 positions enhances its reactivity and biological potential.
General Activity of Indole Derivatives
Indole derivatives, including this compound, are known for various biological activities such as:
- Antimicrobial Activity : Many indole derivatives exhibit antibacterial and antifungal properties.
- Anticancer Properties : Certain indole compounds have been studied for their role in inhibiting cancer cell proliferation.
- Neurological Effects : Some derivatives interact with neurotransmitter receptors, influencing central nervous system (CNS) functions.
Structure-Activity Relationship (SAR)
The SAR of this compound is critical for understanding its biological activity. Research indicates that modifications at the indole ring can significantly affect potency and selectivity against various biological targets. For instance:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C5 | Fluorine | Increased potency |
| C3 | Bromine | Enhanced reactivity |
| Carboxylate Position | Ethyl group | Improved solubility |
Studies have shown that substituting the fluorine atom with other halogens can lead to varying degrees of activity, with fluorine generally providing superior results compared to chlorine or bromine .
Anticancer Activity
A notable study investigated the anticancer properties of indole derivatives, including this compound. The study found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
CNS Interaction
Another research effort focused on the interaction of indole derivatives with serotonin receptors. This compound was evaluated for its ability to modulate serotonin receptor activity, which is crucial for treating mood disorders and anxiety . The findings indicated promising results, with certain derivatives showing enhanced receptor binding affinity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indole Skeleton : Starting from appropriate precursors, the indole structure is formed through cyclization reactions.
- Bromination and Fluorination : Selective bromination at the C3 position and fluorination at the C5 position are performed using halogenating agents.
- Esterification : The final step involves esterification to introduce the ethyl group at the carboxylic acid position.
Properties
Molecular Formula |
C11H9BrFNO2 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
ethyl 3-bromo-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3 |
InChI Key |
XUSPKFNHWSSXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=C(C2=C1C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















